Fmoc-Arg(Mtr)-Opfp

Descripción

Propiedades

IUPAC Name |

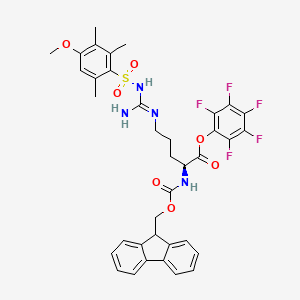

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQWXODNGKSQLH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Mtr)-Opfp typically involves the protection of the arginine’s guanidino group with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. This is followed by the attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino terminus. The final step involves the esterification of the protected arginine with pentafluorophenyl (Opfp) ester. The reaction conditions often include the use of solvents like dichloromethane and N,N-dimethylformamide, with coupling agents such as diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Arg(Mtr)-Opfp undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide.

Cleavage Reactions: Removal of the Mtr group using trifluoroacetic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Cleavage: Trifluoroacetic acid, often with scavengers like triisopropylsilane and water.

Coupling: Diisopropylcarbodiimide and hydroxybenzotriazole in dichloromethane

Major Products

The major products formed from these reactions are peptides with protected or deprotected arginine residues, depending on the stage of the synthesis .

Aplicaciones Científicas De Investigación

Chemical Applications

Peptide Synthesis :

Fmoc-Arg(Mtr)-Opfp is primarily used in solid-phase peptide synthesis (SPPS). It allows for the incorporation of arginine into peptides while protecting its reactive guanidino group. This capability is crucial for synthesizing complex peptides and proteins that are necessary for both research and therapeutic applications.

Modification of Peptides :

The compound facilitates the creation of modified peptides, which can be used to study structure-function relationships in biological systems. By protecting specific functional groups, researchers can selectively modify other parts of the peptide without affecting the arginine residue .

Biological Applications

Protein-Protein Interactions :

The use of this compound in peptide synthesis enables the study of protein-protein interactions. By incorporating arginine residues, which are often involved in binding sites, researchers can investigate how peptides interact with proteins and other biomolecules.

Enzyme-Substrate Interactions :

This compound also plays a role in studying enzyme-substrate interactions. By synthesizing peptides that mimic substrate structures with protected arginine residues, scientists can analyze enzyme kinetics and mechanisms more effectively .

Medical Applications

Peptide-Based Drugs :

this compound is instrumental in developing peptide-based pharmaceuticals. The protection it offers allows for the synthesis of bioactive peptides that can be used as drugs or therapeutic agents .

Vaccine Development :

In vaccine research, peptides synthesized using this compound can serve as antigens or adjuvants, enhancing immune responses. The controlled incorporation of arginine helps in designing effective immunogenic peptides.

Industrial Applications

Cosmetics and Food Additives :

Beyond research and medicine, this compound is utilized in the cosmetic industry for producing peptides that can enhance skin health and appearance. Additionally, it finds applications in food science as a flavoring agent or preservative through peptide incorporation.

Case Studies and Research Findings

Research has demonstrated that using this compound minimizes side reactions during peptide synthesis. For instance, studies indicate that it significantly reduces the formation of δ-lactam byproducts compared to other protecting groups like Pbf . Additionally, investigations into its efficacy have shown high coupling yields (over 99%) when incorporated into peptide chains, underscoring its reliability in synthetic applications .

Mecanismo De Acción

The primary mechanism of action of Fmoc-Arg(Mtr)-Opfp involves the protection of the arginine residue during peptide synthesis. The Fmoc group protects the amino terminus, while the Mtr group protects the guanidino group. This ensures that the arginine residue remains intact during the synthesis process, preventing unwanted side reactions .

Comparación Con Compuestos Similares

Side-Chain Protecting Groups: Mtr vs. Pmc vs. Pbf

The choice of side-chain protecting group significantly impacts synthesis efficiency and purity. Key comparisons include:

Key Findings :

Activating Groups: Opfp vs. Hydroxyl (OH) Derivatives

The carboxyl-activating group determines coupling efficiency and reaction conditions:

Actividad Biológica

Fmoc-Arg(Mtr)-Opfp is a compound used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its biological activity is of interest due to its role in the synthesis of peptides that can exhibit various biological functions, including antimicrobial, antiviral, and enzyme inhibition properties. This article explores the biological activity of this compound, focusing on its synthesis, protective group characteristics, and related studies.

Chemical Structure and Properties

This compound consists of:

- Fmoc (9-fluorenylmethoxycarbonyl) : A common protecting group for amino acids.

- Arg (Arginine) : An essential amino acid involved in various biological processes.

- Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) : A protecting group for the guanidinium side chain of arginine.

- Opfp (O-(2-(4-(hydroxymethyl)phenyl)thiazol-4-yl)phenyl)phosphonothioate) : A reactive group that can facilitate coupling reactions.

Synthesis and Stability

The synthesis of this compound typically involves the protection of the arginine side chain using the Mtr group, followed by coupling with other amino acids or functional groups. The stability of the Mtr protecting group is critical; it can be removed selectively under mild acidic conditions without affecting other sensitive residues in a peptide chain .

Table 1: Comparison of Protecting Groups for Arginine

| Protecting Group | Stability | Removal Conditions | Yield |

|---|---|---|---|

| Mtr | Moderate | TFA/Thioanisole | High |

| Pbf | High | Mild Acid | Moderate |

| Boc | Low | Strong Acid | Low |

Biological Activity

The biological activity of this compound is primarily derived from its incorporation into peptides. These peptides can exhibit various activities:

- Antimicrobial Activity : Peptides containing arginine have been shown to possess antimicrobial properties. For example, studies have demonstrated that peptides synthesized with this compound can inhibit bacterial growth effectively .

- Enzyme Inhibition : The incorporation of arginine into peptide sequences has been linked to the inhibition of metallo-proteases, which are enzymes involved in various physiological processes. Research indicates that peptides synthesized with this compound can serve as potent inhibitors .

- Cell Penetrating Peptides : Arginine-rich peptides are known for their ability to penetrate cell membranes. This property is valuable in drug delivery systems where peptides can transport therapeutic agents into cells .

Case Studies

Several case studies highlight the application and effectiveness of this compound in biological systems:

- Study on Antimicrobial Peptides : A study synthesized a series of peptides containing this compound and evaluated their antimicrobial activity against various bacterial strains. The results showed significant inhibition, suggesting potential therapeutic applications .

- Inhibition of Metallo-proteases : A peptide synthesized using this compound was tested for its ability to inhibit metallo-proteases involved in cancer progression. The findings indicated that this peptide could effectively inhibit enzyme activity, showcasing its potential as a therapeutic agent .

Q & A

Q. What is the role of the Mtr protecting group in Fmoc-Arg(Mtr)-Opfp during solid-phase peptide synthesis (SPPS)?

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group protects the guanidine side chain of arginine during SPPS, preventing undesired side reactions. It is cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA), but its use has been associated with alkylation side reactions, particularly in peptides containing tryptophan. For example, studies show that Mtr and Pmc groups can alkylate Trp residues during final deprotection, leading to peptide impurities. Alternative groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are now preferred due to their faster cleavage kinetics and reduced side reactions .

Q. How does the Opfp (pentafluorophenyl ester) activation enhance coupling efficiency in peptide synthesis?

The Opfp ester acts as an activating group, improving the electrophilicity of the carboxylate for nucleophilic attack by the resin-bound amino group. This activation reduces racemization and enhances coupling efficiency, especially for sterically hindered residues like arginine. For instance, pre-activation of Fmoc-Arg(Pbf)-OH with OxymaPure and DIC in DMF at 0.075 M concentration achieves >98% incorporation efficiency, compared to <50% in solvents like NBP (n-butylpyrrolidinone) .

Q. What are the recommended storage conditions and stability considerations for this compound?

While specific data for this compound is limited, analogous Fmoc-protected amino acids (e.g., Fmoc-Asn(Trt)-OPfp) are typically stored at -20°C in airtight, desiccated containers to prevent hydrolysis of the active ester. Stability studies suggest that Opfp esters degrade faster than non-activated derivatives, requiring strict moisture control and limited exposure to ambient temperatures .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in challenging peptide sequences?

- Solvent Selection : Use DMF over NBP, as it minimizes δ-lactam byproduct formation (e.g., <2% δ-lactam in DMF vs. significant formation in NBP) .

- Temperature Modulation : Elevated temperatures (45–60°C) improve coupling rates. For example, pre-conditioning the resin at 45°C increased coupling efficiency from 85.5% to 92.3% for Fmoc-Arg(Pbf)-OH .

- Double Coupling : For problematic sequences (e.g., Arg-Pro junctions), repeat coupling steps with fresh reagents to achieve >95% incorporation .

Q. What strategies mitigate alkylation side reactions when using this compound in Trp-containing peptides?

- Alternative Protecting Groups : Replace Mtr with Pbf, which cleaves faster under TFA (e.g., 69% desired peptide yield with Pbf vs. 46% with Pmc) .

- Scavenger Additives : Include thioanisole or ethanedithiol during cleavage to quench alkylating agents. For example, TFA-thioanisole-EDT mixtures reduced Trp alkylation in α-MSH synthesis .

- Shorter Cleavage Times : Limit TFA exposure to 1–2 hours to minimize side reactions while ensuring complete deprotection .

Q. How do different solvent systems influence the formation of δ-lactam byproducts during activation of this compound?

δ-lactam formation occurs via intramolecular cyclization of the activated arginine derivative. Polar aprotic solvents like DMF suppress this reaction by stabilizing the activated ester. In contrast, solvents like NBP or DCM promote δ-lactam formation due to reduced solvation. HPLC analysis of reaction supernatants confirmed negligible δ-lactam in DMF-based couplings, while NBP systems showed significant byproduct accumulation .

Methodological Considerations

- Analysis Techniques : Use RP-HPLC and mass spectrometry (e.g., ESI-MS) to monitor coupling efficiency and byproduct formation .

- Coupling Protocols : Activate this compound with DIC/OxymaPure (1:1:1 molar ratio) at 0.075 M in DMF, and apply 1.5 equivalents to the resin for 2–4 hours .

- Cleavage Conditions : For Mtr deprotection, use TFA with scavengers (e.g., H2O/thiophenol) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.